BenchChemオンラインストアへようこそ!

2-(4-Phenylpiperidin-1-yl)ethanamine

Medicinal Chemistry Physicochemical Profiling ADME Optimization

This 4-phenylpiperidine building block features a basic ethanamine side chain (pKa ~10.21) enabling rapid diversification via amide coupling or reductive amination. Unlike unsubstituted 4-phenylpiperidine, the ethanamine moiety provides a critical basic amine for receptor engagement. With sigma receptor affinity (Ki ~90 nM for analogs) and CNS-favorable LogP 2.3–2.5, it is ideal for GPCR-focused libraries targeting neuropsychiatric disorders. Validated in orally efficacious MCHr1 antagonists for obesity programs. Lead-like fragment (MW 204, 3 rotatable bonds) suitable for fragment-based drug discovery.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 41914-43-6
Cat. No. B1276321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Phenylpiperidin-1-yl)ethanamine
CAS41914-43-6
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=CC=CC=C2)CCN
InChIInChI=1S/C13H20N2/c14-8-11-15-9-6-13(7-10-15)12-4-2-1-3-5-12/h1-5,13H,6-11,14H2
InChIKeyBFKSDLKIKGGPJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Phenylpiperidin-1-yl)ethanamine (CAS 41914-43-6) Procurement Guide: Structural Basis & Pharmacological Relevance


2-(4-Phenylpiperidin-1-yl)ethanamine (CAS 41914-43-6) is a piperidine-based building block with a molecular weight of 204.31 g/mol and the formula C13H20N2 . It features a 4-phenylpiperidine core substituted with an ethanamine moiety at the piperidine nitrogen, providing a versatile scaffold for medicinal chemistry . The compound exhibits a LogP value of 2.29–2.46 and a predicted pKa of 10.21 ± 0.10, reflecting moderate lipophilicity and basic character . It is primarily employed as a synthetic intermediate in the development of receptor-targeted therapeutics, including melanin-concentrating hormone receptor 1 (MCHr1) antagonists and other neuroactive agents.

Why 2-(4-Phenylpiperidin-1-yl)ethanamine (CAS 41914-43-6) Cannot Be Replaced by Close Analogs


Although 2-(4-phenylpiperidin-1-yl)ethanamine belongs to the widely explored 4-phenylpiperidine class, subtle structural variations—such as phenyl substitution position, heteroatom identity, or N-substitution pattern—dramatically alter physicochemical properties and biological target engagement [1]. For instance, the 4-phenylpiperidine core confers distinct sigma receptor affinity profiles compared to its 3-phenyl isomer [2], while the ethanamine side chain differentiates it from the unsubstituted 4-phenylpiperidine scaffold, which lacks the basic amine necessary for certain receptor interactions [3]. Replacing the piperidine ring with piperazine significantly reduces lipophilicity (LogP ~1.47 vs. ~2.4), affecting membrane permeability and in vivo distribution . These structural distinctions translate into quantifiable differences in binding affinity, selectivity, and downstream pharmacological utility, making generic substitution an unreliable strategy in medicinal chemistry campaigns.

2-(4-Phenylpiperidin-1-yl)ethanamine: Direct Comparative Evidence for Procurement Decisions


Lipophilicity Comparison: LogP Differentiates 2-(4-Phenylpiperidin-1-yl)ethanamine from Piperazine and Benzyl Analogs

The lipophilicity of 2-(4-phenylpiperidin-1-yl)ethanamine, as measured by its calculated LogP, is a key determinant of its membrane permeability and protein binding. Compared to the piperazine analog (2-(4-phenylpiperazin-1-yl)ethanamine) and the benzyl-substituted derivative (2-(4-benzylpiperidin-1-yl)ethanamine), the target compound occupies a distinct lipophilicity window that may favor oral bioavailability in drug design. Specifically, its LogP of 2.29–2.46 is approximately 1 log unit higher than the piperazine analog and lower than the more lipophilic benzyl analog, offering a balanced profile for CNS penetration while mitigating excessive lipophilicity-driven promiscuity [1].

Medicinal Chemistry Physicochemical Profiling ADME Optimization

Basic pKa Profiling: 2-(4-Phenylpiperidin-1-yl)ethanamine Displays Comparable Basicity to 4-Phenylpiperidine but with Enhanced Scaffold Diversity

The predicted pKa of the piperidine nitrogen in 2-(4-phenylpiperidin-1-yl)ethanamine is 10.21 ± 0.10, which is essentially identical to that of the parent 4-phenylpiperidine scaffold (pKa 10.20 ± 0.10) . This indicates that the ethanamine substitution at the piperidine nitrogen does not significantly alter the basicity of the ring nitrogen. Consequently, the compound retains the favorable protonation state at physiological pH that is characteristic of the 4-phenylpiperidine class, while the primary amine on the ethanamine side chain introduces an additional site for derivatization or salt formation (pKa ~9–10) [1].

Medicinal Chemistry Ionization State Solubility Optimization

Sigma Receptor Engagement: 4-Phenylpiperidine Moiety Confers Nanomolar Affinity, a Key Differentiator from Non-Phenyl Analogs

The 4-phenylpiperidine substructure is a recognized pharmacophore for sigma receptor binding. While direct binding data for 2-(4-phenylpiperidin-1-yl)ethanamine itself are not publicly available, closely related 4-phenylpiperidine derivatives exhibit high affinity for sigma receptors. For example, a 4-phenylpiperidine-based compound (CHEMBL1698776) binds to the sigma-2 receptor with a Ki of 90 nM [1]. In contrast, analogs lacking the 4-phenyl substitution or containing alternative heterocycles show markedly reduced sigma affinity, underscoring the critical role of the 4-phenylpiperidine core. This class-level activity implies that 2-(4-phenylpiperidin-1-yl)ethanamine serves as a privileged starting point for developing sigma-targeted agents, whereas non-phenyl piperidines (e.g., 4-benzylpiperidine) or piperazines generally exhibit different selectivity profiles [2].

Neuropharmacology Sigma Receptor Ligands CNS Drug Discovery

Validated Utility as a Key Structural Motif in MCHr1 Antagonist Development

2-(4-Phenylpiperidin-1-yl)ethanamine has been explicitly employed as a core structural motif in the design of orally efficacious melanin-concentrating hormone receptor 1 (MCHr1) antagonists. Specifically, it served as the foundational amine fragment for the synthesis of 2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide, a compound that demonstrated oral efficacy in preclinical models . This application validates the scaffold's compatibility with downstream optimization toward in vivo activity. In contrast, simpler piperidine building blocks lacking the ethanamine handle or the 4-phenyl group would require additional synthetic steps to install similar functionality, increasing project timelines and costs [1].

Metabolic Disease Obesity Melanin-Concentrating Hormone Receptor

Favorable Rotatable Bond Count and Molecular Weight for CNS Drug-Likeness

The compound possesses 3 rotatable bonds and a molecular weight of 204 g/mol, aligning well with established CNS drug-likeness criteria (MW < 400, rotatable bonds ≤ 5) . In comparison, 2-(4-benzylpiperidin-1-yl)ethanamine (MW 218, rotatable bonds 4) is slightly larger, while 2-(4-phenylpiperazin-1-yl)ethanamine (MW 205, rotatable bonds 3) is comparable in size but has a different heteroatom composition. The lower molecular weight and moderate flexibility of 2-(4-phenylpiperidin-1-yl)ethanamine contribute to a favorable balance between conformational entropy and target complementarity, a feature often exploited in fragment-based and lead-like library design [1].

Drug Design CNS Penetration Physicochemical Optimization

Optimal Research and Industrial Applications for 2-(4-Phenylpiperidin-1-yl)ethanamine (CAS 41914-43-6)


Lead Optimization in CNS Drug Discovery: Sigma Receptor and GPCR Targeting

Given the established sigma receptor affinity of the 4-phenylpiperidine core (Ki ~90 nM for related analogs) and the compound's CNS-favorable LogP (2.3–2.5), this building block is ideally suited for generating focused libraries targeting sigma-1/sigma-2 receptors, dopamine D2 receptors, and other GPCRs implicated in neuropsychiatric and neurodegenerative disorders. The ethanamine side chain provides a convenient handle for rapid diversification via amide coupling or reductive amination [1].

Metabolic Disease Therapeutics: MCHr1 Antagonist Development

As validated by its use in synthesizing orally efficacious MCHr1 antagonists, this compound is a critical intermediate for programs addressing obesity and metabolic syndrome. Its structural features align with the pharmacophore requirements for MCHr1 antagonism, enabling efficient SAR exploration and in vivo candidate optimization [2].

Fragment-Based Drug Discovery (FBDD) and Lead-Like Library Construction

With a molecular weight of 204 g/mol and only 3 rotatable bonds, this compound meets the criteria for a 'lead-like' fragment. Its balanced lipophilicity and basic amine make it an excellent starting point for fragment growing or linking strategies, particularly for targets where a basic amine is a key pharmacophoric element (e.g., kinases, proteases, ion channels) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Phenylpiperidin-1-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.